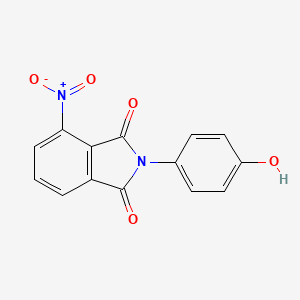

4-(3-Nitrophthalimidyl)-phenol

説明

However, it extensively discusses 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, a structurally distinct compound with notable nonlinear optical (NLO) properties. For transparency, this article will focus on the available evidence for the latter compound and draw comparisons to structurally or functionally related compounds.

特性

分子式 |

C14H8N2O5 |

|---|---|

分子量 |

284.22 g/mol |

IUPAC名 |

2-(4-hydroxyphenyl)-4-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C14H8N2O5/c17-9-6-4-8(5-7-9)15-13(18)10-2-1-3-11(16(20)21)12(10)14(15)19/h1-7,17H |

InChIキー |

HZVSNLPJLKNYOJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The NLO properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol are benchmarked against other π-conjugated organic compounds, including phthalimides, imidazole derivatives, and phenol-based systems. Key comparisons are summarized below:

Table 1: Key Properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol vs. Related Compounds

Structural and Functional Comparisons

π-Conjugation and Charge Transfer 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol exhibits extensive π-conjugation across its imidazole and phenyl rings, leading to a low HOMO-LUMO gap (2.54 eV) and significant intramolecular charge transfer (ICT) . This contrasts with phenol esters (e.g., 4-nitrobenzoate), which lack extended conjugation and show weaker NLO responses . 3-Chloro-N-phenyl-phthalimide has a rigid phthalimide core but lacks the imidazole-phenol moiety, limiting its ICT capabilities compared to the title compound .

Nonlinear Optical Performance The title compound demonstrates self-focusing behavior (negative n₂) and strong two-photon absorption (TPA) due to its high β value (4.044 × 10⁻¹ cm/W) . These properties surpass those of simpler aromatic esters and align with advanced NLO materials like push-pull chromophores .

Thermal and Chemical Stability The title compound’s melting point (278°C) and purity (>96%) suggest robustness under high-intensity optical conditions . Phenol esters, while stable, degrade at lower temperatures due to ester bond lability .

Quantum Mechanical Insights

Theoretical studies (DFT/TD-DFT) reveal that the title compound’s NLO properties arise from:

- High polarizability (γ = 2.2627 × 10⁻⁶ esu) due to delocalized π-electrons .

- Dipole Moment Reversal in excited states, enhancing hyperpolarizability .

- Low Hardness (η) and High Softness (S) , indicating high reactivity and electron mobility .

Similar calculations for phthalimides or phenol esters are absent in the evidence, underscoring the uniqueness of the imidazole-phenol system.

Limitations and Opportunities

- Gaps in Data: Direct comparisons to nitro-substituted analogs (e.g., 4-(3-Nitrophthalimidyl)-phenol) are hindered by insufficient evidence.

- Future Directions: Functionalizing the title compound with electron-withdrawing groups (e.g., -NO₂) could further enhance NLO performance, as seen in nitroaromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。